Cholinesterase Inhibition: N-Benzyl Scaffold Activity vs. Galantamine Baseline
The N-benzyl-2-phenylethanamine scaffold serves as a privileged core for developing cholinesterase inhibitors. While the parent compound itself is not the most potent, specific derivatives of this scaffold (e.g., an iodinated analog, Compound 21) achieved an IC50 value of 2.03 ± 0.13 μM against butyrylcholinesterase (BChE), which is statistically comparable to the reference drug galantamine (IC50 = 2.12 ± 0.14 μM) [1]. This contrasts sharply with the unsubstituted 2-phenylethylamine core, which shows negligible cholinesterase inhibition.
| Evidence Dimension | Butyrylcholinesterase (BChE) Inhibition IC50 |
|---|---|
| Target Compound Data | 2.03 ± 0.13 μM (Iodinated N-benzyl-2-phenylethanamine derivative, Compound 21) |
| Comparator Or Baseline | Galantamine: 2.12 ± 0.14 μM |
| Quantified Difference | Equivalent potency (no statistically significant difference) |
| Conditions | Ellman's spectrophotometric method, human BChE, 37°C, pH 8.0 |
Why This Matters
Demonstrates that the N-benzyl-2-phenylethanamine core can be elaborated to achieve clinical-grade BChE inhibition, justifying its selection as a starting scaffold over simple phenethylamines.
- [1] Carmona-Viglianco, F., Zaragoza-Puchol, D., Parravicini, O., Garro, A., Enriz, R. D., Feresin, G. E., Kurina-Sanz, M., & Orden, A. A. (2020). Synthesis, biological evaluation and molecular modeling studies of substituted N-benzyl-2-phenylethanamines as cholinesterase inhibitors. New Journal of Chemistry, 44(22), 9466-9476. View Source
